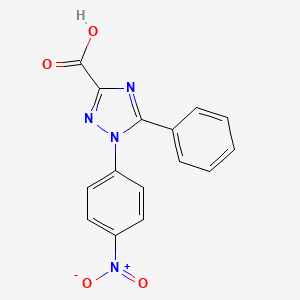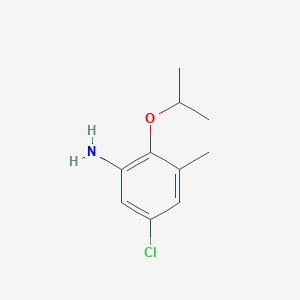
5-Chloro-3-methyl-2-(propan-2-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methyl-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C10H14ClNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a methyl group, and a propan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-2-(propan-2-yloxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and isopropyl alcohol.
Reduction: The nitro group in 5-chloro-2-nitroaniline is reduced to an amine group using a reducing agent like iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 5-chloro-2-aminoaniline is then alkylated with isopropyl alcohol in the presence of a base such as potassium carbonate to introduce the propan-2-yloxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-methyl-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
5-Chloro-3-methyl-2-(propan-2-yloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-methyl-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methylaniline: Similar structure but lacks the propan-2-yloxy group.
3-Methyl-2-(propan-2-yloxy)aniline: Similar structure but lacks the chlorine atom.
5-Chloro-3-methyl-2-methoxyaniline: Similar structure but has a methoxy group instead of a propan-2-yloxy group.
Uniqueness
5-Chloro-3-methyl-2-(propan-2-yloxy)aniline is unique due to the presence of both the chlorine atom and the propan-2-yloxy group, which confer specific chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
5-chloro-3-methyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H14ClNO/c1-6(2)13-10-7(3)4-8(11)5-9(10)12/h4-6H,12H2,1-3H3 |
Clé InChI |
ZWAWRQGNLIHPIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC(C)C)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


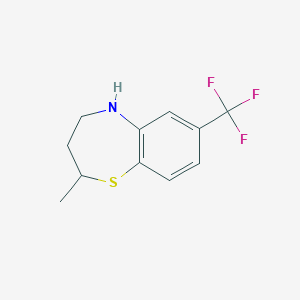
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate](/img/structure/B13233916.png)
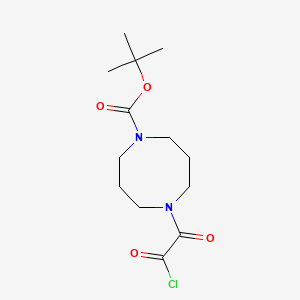
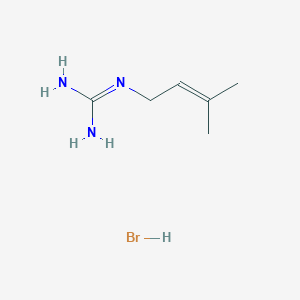
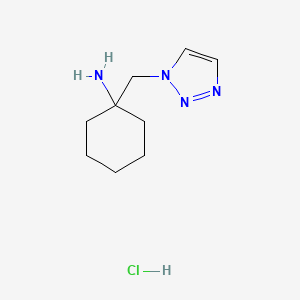
![7-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13233970.png)
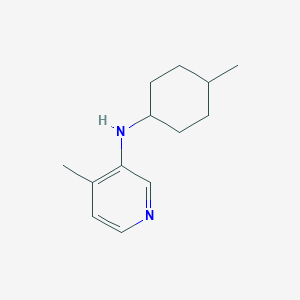
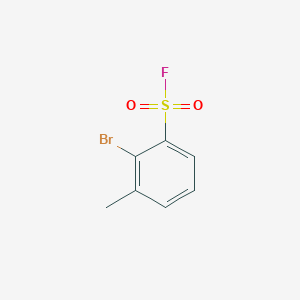
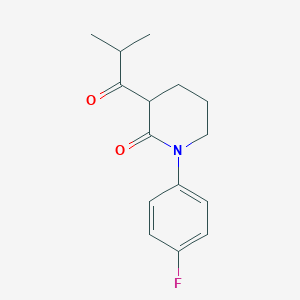
![Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13234004.png)
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide](/img/structure/B13234006.png)
![2-(([(Benzyloxy)carbonyl]amino)methyl)-2-ethylbutanoic acid](/img/structure/B13234013.png)
![tert-Butyl 6-(2,5-dimethyl-1H-pyrrol-3-yl)-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene-12-carboxylate](/img/structure/B13234015.png)
